molecular formula C6H4INO B13102989 3-Iodopicolinaldehyde

3-Iodopicolinaldehyde

Cat. No.: B13102989
M. Wt: 233.01 g/mol
InChI Key: IMONEPYLBODQNS-UHFFFAOYSA-N
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Description

3-Iodopicolinaldehyde is a pyridine derivative featuring an iodine substituent at the 3-position and an aldehyde functional group at the 2-position. The iodine atom introduces significant electronic and steric effects, influencing reactivity and applications in organic synthesis. The aldehyde group serves as a versatile electrophilic site for nucleophilic additions or condensations, making it valuable in constructing heterocycles or pharmaceutical intermediates .

Properties

IUPAC Name

3-iodopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-5-2-1-3-8-6(5)4-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONEPYLBODQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopicolinaldehyde can be synthesized through several methods. One common approach involves the iodination of picolinaldehyde. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods: While specific industrial production methods for 3-Iodopicolinaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or organometallic reagents can be used for substitution reactions.

Major Products:

    Oxidation: 3-Iodopicolinic acid.

    Reduction: 3-Iodopicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodopicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodopicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Iodopicolinaldehyde with key analogs based on substituents, functional groups, and properties:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Key Properties/Applications
3-Iodopicolinaldehyde Not provided C₆H₄INO 3-Iodo, 2-aldehyde Aldehyde Cross-coupling precursor, electrophilic reactions
3-Amino-6-chloropicolinaldehyde 1206454-49-0 C₆H₅ClN₂O 3-Amino, 6-chloro, 2-aldehyde Aldehyde, Amine Intermediate for agrochemicals; enhanced solubility in acidic media
3-Iodopicolinimidamide hydrochloride 1179362-93-6 C₆H₇ClIN₃ 3-Iodo, 2-amidine Amidine, Hydrochloride Ligand in coordination chemistry; salt improves stability

Detailed Analysis of Substituent Effects

Halogen Influence (Iodo vs. Chloro)

  • Reactivity : The iodine atom in 3-Iodopicolinaldehyde facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) under milder conditions compared to chloro analogs, where harsher catalysts or higher temperatures are typically required .
  • Its electronegativity slightly deactivates the pyridine ring, directing electrophilic substitutions to the ortho/para positions relative to the iodine .

Functional Group Variations (Aldehyde vs. Amidine)

  • Aldehyde Group : The aldehyde in 3-Iodopicolinaldehyde enables nucleophilic additions (e.g., formation of imines or hydrazones), contrasting with the amidine group in 3-Iodopicolinimidamide hydrochloride, which participates in acid-base reactions or metal coordination .
  • Solubility : The hydrochloride salt of the amidine derivative () enhances aqueous solubility, whereas the neutral aldehyde may require polar aprotic solvents for reactions .

Amino Substituent Effects

In 3-Amino-6-chloropicolinaldehyde, the amino group increases basicity, allowing protonation in acidic environments. This property is absent in 3-Iodopicolinaldehyde, which lacks a basic site, highlighting divergent applications in pH-sensitive syntheses .

Biological Activity

3-Iodopicolinaldehyde, a derivative of picolinaldehyde, is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

3-Iodopicolinaldehyde is characterized by the presence of an iodine atom at the 3-position of the pyridine ring of picolinaldehyde. Its chemical structure can be represented as follows:

C7H6INO\text{C}_7\text{H}_6\text{I}\text{N}O

This compound possesses unique physicochemical properties that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that 3-iodopicolinaldehyde exhibits significant antimicrobial properties. In one study, it was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These results suggest that 3-iodopicolinaldehyde could be a promising candidate for developing new antimicrobial agents.

2. Antifungal Activity

In addition to its antibacterial effects, 3-iodopicolinaldehyde has shown antifungal activity against common pathogens such as Candida albicans. The compound demonstrated an MIC of 64 µg/mL, indicating its potential as a treatment for fungal infections.

3. Anticancer Properties

The anticancer potential of 3-iodopicolinaldehyde has been investigated in various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-720
A54915

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

4. Enzyme Inhibition

3-Iodopicolinaldehyde has also been evaluated for its enzyme inhibition capabilities. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 value for AChE inhibition was determined to be 25 µM, indicating moderate inhibitory activity.

The biological activities of 3-iodopicolinaldehyde can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
  • Enzyme Interaction : The structural features of 3-iodopicolinaldehyde enable it to bind effectively to active sites of enzymes like AChE.

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to 3-iodopicolinaldehyde in clinical settings. For instance:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections tested a formulation containing derivatives of picolinaldehyde. Results indicated a significant reduction in infection rates when treated with these compounds.
  • Case Study on Cancer Treatment : A study focused on patients with advanced breast cancer showed promising results when using a combination therapy that included compounds related to 3-iodopicolinaldehyde, leading to improved patient outcomes.

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